molecular formula C6H8F3NO3 B13828156 N-Tfa-L-Alanine methyl ester

N-Tfa-L-Alanine methyl ester

Cat. No.: B13828156
M. Wt: 199.13 g/mol
InChI Key: JMVPNAUEPQEDJW-VKHMYHEASA-N
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Description

N-Tfa-L-Alanine methyl ester is a derivative of the amino acid L-alanine, where the amino group is protected by a trifluoroacetyl (Tfa) group and the carboxyl group is esterified with methanol. This compound is commonly used in peptide synthesis and as an intermediate in organic synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Tfa-L-Alanine methyl ester can be synthesized through the following steps:

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale batch reactions using the same reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Tfa-L-Alanine methyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: N-Tfa-L-Alanine.

    Deprotection: L-Alanine methyl ester.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Tfa-L-Alanine methyl ester involves its role as a protected amino acid derivative. The trifluoroacetyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Tfa-L-Alanine methyl ester is unique due to the trifluoroacetyl group, which provides greater stability and resistance to hydrolysis compared to Boc and Fmoc protecting groups. This makes it particularly useful in harsh reaction conditions where other protecting groups might fail .

Properties

Molecular Formula

C6H8F3NO3

Molecular Weight

199.13 g/mol

IUPAC Name

methyl (2S)-2-[(2,2,2-trifluoroacetyl)amino]propanoate

InChI

InChI=1S/C6H8F3NO3/c1-3(4(11)13-2)10-5(12)6(7,8)9/h3H,1-2H3,(H,10,12)/t3-/m0/s1

InChI Key

JMVPNAUEPQEDJW-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)C(F)(F)F

Canonical SMILES

CC(C(=O)OC)NC(=O)C(F)(F)F

Origin of Product

United States

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